molecular formula C22H28N4O4 B1663251 (E)-8-(3,4-Dimethoxystyryl)-7-methyl-1,3-dipropylxanthine CAS No. 141807-96-7

(E)-8-(3,4-Dimethoxystyryl)-7-methyl-1,3-dipropylxanthine

Cat. No.: B1663251
CAS No.: 141807-96-7
M. Wt: 412.5 g/mol
InChI Key: UQGGPCQNHJCOPS-PKNBQFBNSA-N
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Description

KF-17837 is a small molecule drug developed by Kyowa Kirin Co., Ltd. It is known for its role as an antagonist of the adenosine A2a receptor. This compound has been studied for its potential therapeutic applications in treating nervous system diseases and metabolic disorders .

Chemical Reactions Analysis

KF-17837 primarily undergoes reactions typical of xanthine derivatives. These include:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

    Chemistry: It serves as a model compound for studying the behavior of xanthine derivatives.

    Biology: KF-17837 is used to investigate the role of adenosine A2a receptors in various biological processes.

    Medicine: It has potential therapeutic applications in treating diseases such as Parkinson’s disease and other nervous system disorders.

    Industry: KF-17837 can be used in the development of new drugs targeting adenosine receptors

Mechanism of Action

KF-17837 exerts its effects by antagonizing the adenosine A2a receptor. This receptor is involved in various physiological processes, including the regulation of neurotransmitter release and modulation of immune responses. By blocking this receptor, KF-17837 can influence these processes, leading to potential therapeutic effects in conditions like Parkinson’s disease .

Comparison with Similar Compounds

KF-17837 is unique in its high specificity and potency as an adenosine A2a receptor antagonist. Similar compounds include:

KF-17837 stands out due to its high specificity for the adenosine A2a receptor, making it a valuable tool in both research and potential therapeutic applications.

Properties

CAS No.

141807-96-7

Molecular Formula

C22H28N4O4

Molecular Weight

412.5 g/mol

IUPAC Name

8-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-7-methyl-1,3-dipropylpurine-2,6-dione

InChI

InChI=1S/C22H28N4O4/c1-6-12-25-20-19(21(27)26(13-7-2)22(25)28)24(3)18(23-20)11-9-15-8-10-16(29-4)17(14-15)30-5/h8-11,14H,6-7,12-13H2,1-5H3/b11-9+

InChI Key

UQGGPCQNHJCOPS-PKNBQFBNSA-N

Isomeric SMILES

CCCN1C2=C(C(=O)N(C1=O)CCC)N(C(=N2)/C=C/C3=CC(=C(C=C3)OC)OC)C

SMILES

CCCN1C2=C(C(=O)N(C1=O)CCC)N(C(=N2)C=CC3=CC(=C(C=C3)OC)OC)C

Canonical SMILES

CCCN1C2=C(C(=O)N(C1=O)CCC)N(C(=N2)C=CC3=CC(=C(C=C3)OC)OC)C

Synonyms

1,3-dipropyl-7-methyl-8-(3,4-dimethoxystyryl)xanthine
KF 17837
KF 17837S
KF-17837
KF-17837S
KF17837S

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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